molecular formula C8H13Cl2N3OS B1531380 1-[(1,3-Thiazol-5-yl)methyl]piperazin-2-one dihydrochloride CAS No. 2098028-87-4

1-[(1,3-Thiazol-5-yl)methyl]piperazin-2-one dihydrochloride

Cat. No.: B1531380
CAS No.: 2098028-87-4
M. Wt: 270.18 g/mol
InChI Key: MMDUMXFNKWJXQC-UHFFFAOYSA-N
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Description

1-[(1,3-Thiazol-5-yl)methyl]piperazin-2-one dihydrochloride is a chemical compound that features a thiazole ring attached to a piperazin-2-one moiety

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been investigated for its biological activity, including antimicrobial, antifungal, and antiviral properties.

  • Medicine: The compound has shown promise in preclinical studies for its potential use in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: It can be utilized in the development of new materials and chemical processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,3-Thiazol-5-yl)methyl]piperazin-2-one dihydrochloride typically involves the reaction of 1,3-thiazole with a suitable methylating agent to introduce the methyl group, followed by the formation of the piperazin-2-one ring. Common reagents used in these reactions include methyl iodide and piperazine. The reaction conditions often require heating and the use of a strong base to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-[(1,3-Thiazol-5-yl)methyl]piperazin-2-one dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Comparison with Similar Compounds

1-[(1,3-Thiazol-5-yl)methyl]piperazin-2-one dihydrochloride can be compared to other thiazole derivatives and piperazine derivatives. Similar compounds include thiamine (vitamin B1) derivatives and various thiazolyl-1,2,3-triazolyl-alcohol derivatives. These compounds share structural similarities but may differ in their biological activities and applications.

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Properties

IUPAC Name

1-(1,3-thiazol-5-ylmethyl)piperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS.2ClH/c12-8-4-9-1-2-11(8)5-7-3-10-6-13-7;;/h3,6,9H,1-2,4-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDUMXFNKWJXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC2=CN=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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